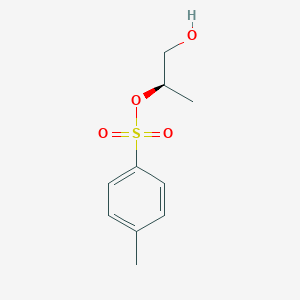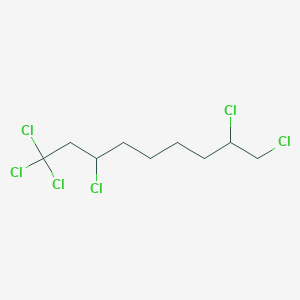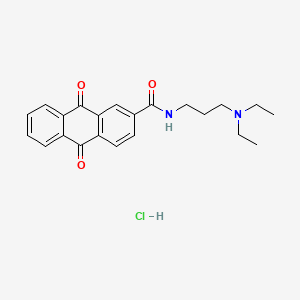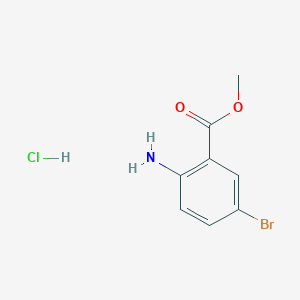![molecular formula C30H46N4O8S B13804335 Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate typically involves multiple steps. One common method starts with the hydrogenation of 4-benzyloxy-2-dimethylamino-methylindole in the presence of a palladium catalyst (5% on aluminum oxide) to obtain 4-hydroxy-2-methylindole . This intermediate is then reacted with 2-hydroxy-3-(isopropylamino)propoxy to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical standard for chromatography techniques . In biology and medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular research due to its structural similarity to beta-blockers like metoprolol . Additionally, it has applications in the pharmaceutical industry as a reference standard for quality control and drug development .
Mechanism of Action
The mechanism of action of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to beta-adrenergic receptors, similar to other beta-blockers. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The exact molecular pathways involved are still under investigation, but it is known to affect the cardiovascular system significantly.
Comparison with Similar Compounds
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate can be compared to other beta-blockers such as atenolol and bisoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties. For instance, atenolol has a simpler structure and is more hydrophilic, leading to different absorption and distribution characteristics . Bisoprolol, on the other hand, has a longer half-life and is more selective for beta-1 adrenergic receptors . These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic applications.
Properties
Molecular Formula |
C30H46N4O8S |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
1-[(2-methyl-1H-indol-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-13(18)9-19-14-6-4-5-12-7-11(3)17-15(12)14;1-5(2,3)4/h2*4-7,10,13,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RMGMRLHOEIYPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)




![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)



![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
